3-Aminopropanethiol

Catalog No.
S573480
CAS No.
462-47-5
M.F
C3H9NS
M. Wt
91.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminopropanethiol

CAS Number

462-47-5

Product Name

3-Aminopropanethiol

IUPAC Name

3-aminopropane-1-thiol

Molecular Formula

C3H9NS

Molecular Weight

91.18 g/mol

InChI

InChI=1S/C3H9NS/c4-2-1-3-5/h5H,1-4H2

InChI Key

IYGAMTQMILRCCI-UHFFFAOYSA-N

SMILES

C(CN)CS

Canonical SMILES

C(CN)CS

The exact mass of the compound 3-Aminopropanethiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123021. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

For industrial and laboratory buyers, 3-Aminopropanethiol (CAS 462-47-5) is a critical heterobifunctional building block, distinguished from its shorter homologue cysteamine (2-aminoethanethiol) by a three-carbon propyl spacer. This structural difference fundamentally alters its coordination bite angle, nucleophilic reactivity, and matrix compatibility. It is primarily procured for precise bioconjugation workflows, the synthesis of size-restricted metal nanoclusters, and as a precursor for latent aldimine hardeners in advanced polyurethane adhesives.

Generic substitution of 3-aminopropanethiol with the more common cysteamine (2-aminoethanethiol) routinely fails due to the strict geometric and kinetic constraints of the propyl chain. In bioconjugation, substituting with cysteamine leads to unwanted secondary cyclization of the primary amine, destroying orthogonal reactivity [1]. In coordination chemistry and nanomaterial synthesis, the shorter ethyl chain of cysteamine forms a five-membered chelate ring rather than a six-membered one, which drastically alters the S-M-S bite angle and results in completely different, often excessively large, multinuclear architectures [2]. Furthermore, in polymer formulations, altering the chain length compromises the plasticizing profile of the resulting latent hardeners[3].

Prevention of Secondary SNAr Cyclization in Bioconjugation

In the synthesis of fluorinated cyclic peptides via nucleophilic aromatic substitution (SNAr), the amine group of the 2-aminoethanethiol motif (cysteine) undergoes an unwanted secondary cyclization with the proximal fluorine after the thiol reacts. In contrast, the 3-aminopropanethiol motif exhibits no secondary reaction at the N-terminal amine due to its specific cyclization geometry. This guarantees orthogonal reactivity for the thiol [1].

Evidence DimensionSecondary SNAr cyclization rate at the primary amine
Target Compound Data3-Aminopropanethiol motif (No secondary reaction observed)
Comparator Or Baseline2-Aminoethanethiol motif (Undergoes rapid additional SNAr cyclization)
Quantified DifferenceComplete suppression of secondary amine cyclization
ConditionsSNAr reaction with 4-fluoro-2-cyanobenzyl groups in peptide synthesis

Procuring 3-APT ensures that bioconjugation linkers maintain orthogonal reactivity, preventing the primary amine from cross-linking and ruining the target conjugate.

Nanocluster Nuclearity Control via Steric Crowding

When used as a metalloligand (e.g., fac-[Rh(apt)3]) for synthesizing silver(I) sulfide nanoclusters, 3-aminopropanethiol restricts the cluster core size. The steric crowding and coordination mode of the 3-APT ligand arrest cluster growth at 11 to 13 silver atoms. Substituting this with cysteamine (2-AET) under similar conditions yields 60-nuclear nanoclusters containing 46 silver atoms [1].

Evidence DimensionMaximum silver nanocluster nuclearity
Target Compound Data11 to 13 Ag atoms (e.g.,[Ag13S{Rh(apt)3}6]11+)
Comparator Or Baseline46 Ag atoms with cysteamine ([Ag46S13{Rh(aet)3}14]20+)
Quantified Difference71-76% reduction in cluster core size (13 vs 46 Ag atoms)
ConditionsAqueous synthesis of Ag(I) sulfide clusters using Rh(III) metalloligands and sulfide sources

Essential for materials scientists who must procure a capping agent that strictly limits quantum dot or nanocluster growth to the sub-2 nm regime.

Multinuclear Coordination Topology and Bite Angle

The 3-carbon chain of 3-aminopropanethiol forces a six-membered N,S-chelate ring when coordinating to transition metals like Rh(III). This specific bite angle alters the assembly of multinuclear complexes. Reacting fac-[Rh(apt)3] with Pd(II) yields a hexanuclear Rh3Pd3 complex, whereas the five-membered chelate ring of cysteamine (fac-[Rh(aet)3]) yields structurally distinct architectures[1].

Evidence DimensionChelate ring size and resulting multinuclear topology
Target Compound DataSix-membered N,S-chelate rings; forms Rh3Pd3 hexanuclear complexes
Comparator Or BaselineFive-membered N,S-chelate rings (cysteamine); forms structurally distinct complexes
Quantified Difference1-carbon difference expands the chelate ring from 5 to 6 members, fundamentally changing the S-M-S bite angle
ConditionsReaction of fac-[Rh(thiolate)3] with Pd(II) or Zn(II) ions

Buyers synthesizing specific multi-metallic catalyst precursors cannot substitute cysteamine for 3-APT, as the altered bite angle will yield the wrong molecular architecture.

Latent Hardener Compatibility in Polyurethane Resins

In the formulation of moisture-cured polyurethanes, 3-aminopropanethiol is used to synthesize aldimine latent hardeners. The specific chain length and mercapto-amine bifunctionality provide stable integration with polyurethane matrices. Compared to generic polyamines, 3-APT-derived aldimines exhibit a very low plasticizing effect, ensuring the final cured resin maintains its intended mechanical strength [1].

Evidence DimensionPlasticizing effect in cured polyurethane resins
Target Compound Data3-APT-derived aldimines (Very low plasticizing effect)
Comparator Or BaselineGeneric polyamine-derived aldimines (Higher plasticizing effect)
Quantified DifferenceMeasurable reduction in plasticization, preserving mechanical integrity
ConditionsMoisture-activated curing of isocyanate-containing polyurethane compositions

Crucial for industrial buyers formulating 1K or 2K polyurethane adhesives where premature curing must be avoided but final mechanical strength preserved.

Orthogonal Linkers for Fluorinated Bioconjugates

Where this compound is the right choice: Synthesizing peptide-drug conjugates or fluorinated probes where the primary amine must remain unreacted after thiol conjugation. The 3-carbon spacer prevents the secondary SNAr cyclization that plagues cysteamine-based linkers [1].

Size-Restricted Silver Sulfide Nanoclusters

Where this compound is the right choice: Procurement for nanomaterials research requiring sub-2 nm, low-nuclearity silver or noble metal sulfide clusters. 3-APT acts as a highly specific capping agent that arrests cluster growth at 11-13 atoms[2].

Latent Aldimine Hardeners for Polyurethane Adhesives

Where this compound is the right choice: Used as a precursor for aldimine latent hardeners in industrial sealants to prevent premature curing. The specific chain length ensures the hardener does not plasticize or weaken the final cured resin [3].

Templating Hexanuclear and Trinuclear Catalytic Complexes

Where this compound is the right choice: Designing specific multi-metallic complexes where a strict six-membered N,S-chelate ring is required to dictate the final S-M-S bite angle and molecular topology [4].

XLogP3

-0.1

Other CAS

462-47-5

Wikipedia

3-aminopropane-1-thiol

Dates

Last modified: 08-15-2023

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